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Introduction
dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional

co-activators, CREB-binding protein (CBP) and E1A binding protein p300.[1][2][3] As a

Proteolysis Targeting Chimera (PROTAC), dCBP-1 recruits CBP/p300 to the E3 ubiquitin ligase

Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[3]

This targeted degradation provides a powerful tool to study the acute and direct consequences

of CBP/p300 loss on a global scale.

CBP and p300 are critical lysine acetyltransferases (KATs) that play a central role in regulating

gene expression by acetylating histones and other proteins.[2] A key function of CBP/p300 is

the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and

promoters.[4][5] By catalyzing this and other acetylation events, CBP/p300 facilitate the

recruitment of transcriptional machinery and promote an open chromatin state conducive to

gene expression.[6]

Given their profound role in chromatin architecture and gene regulation, studying the genome-

wide consequences of CBP/p300 degradation is crucial for understanding their function in

normal physiology and disease, particularly in cancers where their activity is often

dysregulated. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an

indispensable technique for mapping the genomic localization of histone modifications and

transcription factors. This document provides a detailed experimental design and protocol for
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performing ChIP-seq analysis to investigate the effects of dCBP-1 treatment, with a focus on

histone acetylation marks.

Mechanism of Action of dCBP-1
dCBP-1 is a PROTAC that induces the degradation of both CBP and p300.[5] This degradation

is rapid, with near-complete loss of CBP/p300 protein observed within hours of treatment in

various cell lines, including multiple myeloma and haploid HAP1 cells.[1][2][5] The degradation

of these master acetyltransferases leads to a global reduction in specific histone acetylation

marks, most notably H3K27ac, H3K18ac, and H2BK20ac.[4][7] This loss of acetylation at

regulatory regions, such as enhancers, results in the suppression of key oncogenic

transcriptional programs, including the downregulation of MYC expression.[3][4][5]

Experimental Design for ChIP-seq Analysis
A well-designed ChIP-seq experiment is critical for obtaining high-quality, interpretable data.

The following considerations are essential when studying the effects of dCBP-1.

Cell Line Selection and Culture
Select a cell line known to be sensitive to CBP/p300 degradation by dCBP-1. Multiple

myeloma cell lines (e.g., MM1.S) have been shown to be highly responsive.[1][2]

Maintain consistent cell culture conditions, including passage number and confluency, to

minimize variability.

dCBP-1 Treatment Optimization
Dose-Response: Perform a dose-response experiment to determine the optimal

concentration of dCBP-1 for achieving maximal CBP/p300 degradation in your chosen cell

line. Western blotting for CBP and p300 is recommended for this assessment.

Concentrations in the range of 10-1000 nM are typically effective.[1]

Time-Course: Conduct a time-course experiment to identify the optimal treatment duration.

Near-complete degradation of CBP/p300 has been observed as early as 1-2 hours post-

treatment.[1][2][5] Shorter time points are preferable to focus on the direct effects of

CBP/p300 loss and minimize secondary, indirect effects.
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Controls
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to

dissolve dCBP-1 for the same duration as the dCBP-1 treatment.

Input DNA Control: A sample of sonicated chromatin that has not been subjected to

immunoprecipitation should be processed in parallel. This control is essential for correcting

for biases in chromatin shearing and sequencing.

Negative IgG Control: An immunoprecipitation using a non-specific IgG antibody from the

same species as the primary antibody should be included to control for non-specific binding

of chromatin to the beads and antibody.

Spike-in Normalization
Treatment with dCBP-1 is expected to cause a global decrease in histone acetylation.

Standard ChIP-seq normalization methods based on total read counts can mask these global

changes. Therefore, the use of an exogenous spike-in control is highly recommended.

Principle: A known amount of chromatin from a different species (e.g., Drosophila

melanogaster) is added to the experimental chromatin (e.g., human) before

immunoprecipitation.

Procedure: The ratio of reads mapping to the spike-in genome versus the experimental

genome is used to calculate a normalization factor that allows for the quantitative

comparison of histone modification levels between different conditions (e.g., DMSO vs.

dCBP-1).

Antibody: A species-specific antibody that recognizes a histone modification in the spike-in

chromatin is also added to the immunoprecipitation reaction.

Quantitative Data Summary
The following tables summarize quantitative data reported in studies of dCBP-1 and related

compounds.

Table 1: dCBP-1 Degradation Efficiency
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Cell Line
dCBP-1
Concentration

Treatment
Duration

% Degradation
of p300/CBP

Reference

MM1.S 10-1000 nM 6 hours Near-complete [1]

HAP1 10-1000 nM 6 hours Near-complete [1]

HAP1 250 nM 1 hour Almost complete [2]

HAP1 1 µM 6 hours
Significant

degradation
[8]

Multiple

Myeloma Cell

Lines

< 10 nM 2 hours Almost complete [9]

Table 2: Effect of dCBP-1 on Histone Acetylation

Histone Mark Cell Line
dCBP-1
Treatment

Effect Reference

H3K27ac
Multiple

Myeloma
Not specified

Near-complete

loss
[4][5]

H3K18ac SKNMC, A673 6 hours
Near-complete

loss
[7]

H2BK20ac SKNMC, A673 6 hours
Near-complete

loss
[7]

H3K18ac HAP1 Not specified Loss of mark [4]

Table 3: Effect of dCBP-1 on Gene Expression
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Gene Cell Line
dCBP-1
Treatment

Effect on
Expression

Reference

MYC
Multiple

Myeloma
Not specified

Potent

downregulation
[4][5]

MYC MM1.S Not specified

Most

downregulated

gene

[9]

Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway
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Caption: CBP/p300 signaling and dCBP-1 mechanism.
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Experimental Workflow for ChIP-seq
1. Cell Culture

2. dCBP-1 / Vehicle
Treatment

3. Formaldehyde
Cross-linking

4. Cell Lysis &
Chromatin Shearing

5. Add Spike-in
Chromatin

6. Immunoprecipitation
(Antibody + Beads)

7. Washes

8. Elution & Reverse
Cross-linking

9. DNA Purification

10. Library Preparation

11. High-Throughput
Sequencing

12. Bioinformatic Analysis
(with Spike-in Normalization)
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Caption: Experimental workflow for ChIP-seq after dCBP-1 treatment.

Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and

antibodies.

Cell Culture and dCBP-1 Treatment
Culture cells to ~80% confluency. For a typical ChIP-seq experiment, 1-4 x 10^7 cells per

immunoprecipitation are recommended.

Treat cells with the predetermined optimal concentration and duration of dCBP-1 or vehicle

(DMSO).

Chromatin Cross-linking and Preparation
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate

for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and

incubate for 5 minutes at room temperature.

Wash the cells twice with ice-cold PBS.

Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

Lyse the cells with a suitable lysis buffer containing protease inhibitors.

Isolate the nuclei and resuspend in a nuclear lysis/sonication buffer.

Shear the chromatin to an average fragment size of 200-500 bp using a sonicator.

Optimization of sonication conditions is critical.

Spike-in and Immunoprecipitation
Quantify the amount of sheared chromatin.
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For each immunoprecipitation, dilute a specific amount of experimental chromatin in ChIP

dilution buffer.

Add a pre-determined amount of spike-in chromatin (e.g., from Drosophila) to each sample.

Save a small aliquot of the chromatin mixture as the "Input" control.

Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

Add the primary antibody (e.g., anti-H3K27ac) and the spike-in specific antibody to the pre-

cleared chromatin and incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-

chromatin complexes.

Washes, Elution, and DNA Purification
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.

Elute the chromatin from the beads using an elution buffer.

Reverse the cross-links by incubating the eluates and the input sample at 65°C for at least 6

hours in the presence of NaCl.

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

Library Preparation and Sequencing
Quantify the purified DNA.

Prepare sequencing libraries from the immunoprecipitated DNA and input DNA according to

the manufacturer's instructions (e.g., NEBNext Ultra II DNA Library Prep Kit).

Perform size selection of the libraries to obtain fragments in the desired range.

Perform high-throughput sequencing on a platform such as Illumina NextSeq or NovaSeq.
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Bioinformatic Analysis
Perform quality control of the raw sequencing reads.

Align the reads to the appropriate reference genome (e.g., human) and the spike-in genome

(e.g., Drosophila).

Calculate the spike-in normalization factor for each sample based on the ratio of reads

aligning to the spike-in and reference genomes.

Normalize the ChIP-seq signal in each sample using the calculated spike-in factor.

Perform peak calling to identify regions of enrichment.

Perform differential binding analysis to identify regions with significant changes in histone

acetylation between dCBP-1 and vehicle-treated samples.

Visualize the data using a genome browser.

Perform downstream analyses such as pathway analysis and motif analysis.

Conclusion
The targeted degradation of CBP/p300 by dCBP-1 offers a unique opportunity to investigate

the direct role of these crucial co-activators in regulating the epigenome and gene expression.

A meticulously designed ChIP-seq experiment, incorporating appropriate controls and spike-in

normalization, is essential for generating robust and quantitatively accurate data. The protocols

and guidelines presented here provide a comprehensive framework for researchers to

successfully execute and interpret ChIP-seq experiments following dCBP-1 treatment,

ultimately leading to a deeper understanding of CBP/p300 biology and their potential as

therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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